- Synthesis of Benzimidazoles via Domino Intra and Intermolecular C-N Cross-Coupling ReactionChemistrySelect, 2018, 3(42), 11744-11748,
Cas no 934-32-7 (1H-1,3-benzodiazol-2-amine)

1H-1,3-benzodiazol-2-amine structure
Nombre del producto:1H-1,3-benzodiazol-2-amine
Número CAS:934-32-7
MF:C7H7N3
Megavatios:133.150580644608
MDL:MFCD00005596
CID:40324
PubChem ID:13624
1H-1,3-benzodiazol-2-amine Propiedades químicas y físicas
Nombre e identificación
-
- 1H-Benzo[d]imidazol-2-amine
- 1H-benzimidazol-2-amine
- benzimidazol-2-ylamine
- 2-aminobenzimidazde
- 2-Aminobenzimidazole
- 2-amino-1H-benzimidazole
- 2-amino-benzimidazol
- 2-amino-benzimidazole
- 2-BENZIMIDAZOLAMINE
- 2-BENZIMIDAZOLYLAMINE
- 2-Iminobenzimidazoline
- AMINO-2-BENZIMIDAZOLE
- benzimidazole-amine
- BenziMidazoloniMide
- usafek-4037
- Benzimidazole, 2-amino-
- 2-Amino benzimidazole
- 1H-1,3-benzodiazol-2-amine
- Caswell No. 033AA
- aminobenzimidazole
- 1H-benzimidazol-2-ylamine
- 1H-Benzoimidazol-2-ylamine
- JWYUFVNJZUSCSM-UHFFFAOYSA-N
- Benzimidazole, 2-amino- (6CI, 7CI, 8CI)
- 1H-Benzo[d]imidazole-2-amine
- 2-AB
- 2-Aminobenzoimidazole
- A 0850
- NSC 27793
- NSC 7628
- CCRIS 4354
- Oprea1_243328
- AX7
- 2-ammobenzimidazole
- UNII-E65DE7521V
- Q27103356
- DB-346953
- NSC-7628
- NCGC00091178-01
- benzimidazole amine
- SY032901
- 162938-41-2
- CS-D1373
- EN300-18977
- Imidazole C-2 deriv. 3
- 2fx6
- AI3-60094
- 934-32-7
- SCHEMBL3350089
- W10172
- SRCA-00001
- InChI=1/C7H7N3/c8-7-9-5-3-1-2-4-6(5)10-7/h1-4H,(H3,8,9,10
- DTXSID1024465
- EINECS 213-280-6
- EU-0067838
- MFCD00005596
- HY-Y0410
- Tox21_201949
- SCHEMBL2475507
- BRN 0116525
- AKOS000104081
- CAS-934-32-7
- STL283126
- 2-Iminobenzimidazoline SRIRAMCHEM-aminobenzimidazole
- Z104378302
- YSWG454
- TS-01718
- DTXCID004465
- 5-25-10-00372 (Beilstein Handbook Reference)
- 2-Aminobenzimidazole, 97%
- F0266-1828
- STR00452
- BDBM7960
- AMINOBENZIMIDAZOLE, 2-
- 1H-benz[d]imidazole-2-amine
- WLN: T56 BM DNJ CZ
- 2-aminobenzimidazol
- 2fpz
- 1H-benzoimidazol-2-amine
- USAF EK-4037
- E65DE7521V
- BIDD:GT0837
- CHEMBL305513
- 2-Aminobenzimidazole, PESTANAL(R), analytical standard
- HMS1741L08
- NS00010870
- JMC524454 Compound 5
- AQ-738/40188880
- NCGC00257027-01
- Carbendazim metabolite
- 2H-Benzimidazol-2-imine,1,3-dihydro-(9CI)
- A0850
- Tox21_303120
- NCGC00091178-02
- NCGC00259498-01
- 1H-1,3-benzimidazol-2-amine
- NSC-27793
- SB75578
- MLS001074865
- SCHEMBL9098
- NSC7628
- AC-15858
- NSC27793
- Q-101103
- SMR000019082
- BBL033933
- CHEBI:27822
- 1,3-dihydro-benzoimidazol-2-ylidene amine
- 2-AB (2-Amine-1H-benzimidazole)
- HMS2865C12
-
- MDL: MFCD00005596
- Renchi: 1S/C7H7N3/c8-7-9-5-3-1-2-4-6(5)10-7/h1-4H,(H3,8,9,10)
- Clave inchi: JWYUFVNJZUSCSM-UHFFFAOYSA-N
- Sonrisas: N1C2C(=CC=CC=2)NC=1N
- Brn: 0116525
Atributos calculados
- Calidad precisa: 133.06400
- Masa isotópica única: 133.064
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 2
- Recuento de receptores de enlace de hidrógeno: 2
- Recuento de átomos pesados: 10
- Cuenta de enlace giratorio: 0
- Complejidad: 126
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 0.9
- Superficie del Polo topológico: 54.7
- Recuento de constructos de variantes mutuas: 2
- Carga superficial: 0
Propiedades experimentales
- Color / forma: Powder
- Denso: 1.1873 (rough estimate)
- Punto de fusión: 226-230 °C (lit.)
- Punto de ebullición: 235.67°C (rough estimate)
- Punto de inflamación: 204.6 °C
- índice de refracción: 1.5341 (estimate)
- Disolución: <1g/l slightly soluble
- Coeficiente de distribución del agua: Soluble in water (Slightly).
- PSA: 54.70000
- Logp: 1.72630
- Sensibilidad: Sensitive to light
- Disolución: Soluble in water and acetone, slightly soluble in ether and benzene.
1H-1,3-benzodiazol-2-amine Información de Seguridad
-
Símbolo:
- Promover:warning
- Palabra de señal:Warning
- Instrucciones de peligro: H302,H315,H317,H319,H335
- Declaración de advertencia: P261,P280,P305+P351+P338
- Número de transporte de mercancías peligrosas:NONH for all modes of transport
- Wgk Alemania:3
- Código de categoría de peligro: 22-36/37/38-43
- Instrucciones de Seguridad: S26-S36/37/39-S22
- Rtecs:DD5775000
-
Señalización de mercancías peligrosas:
- Condiciones de almacenamiento:Store at room temperature
- TSCA:Yes
- Términos de riesgo:R22; R36/37/38
1H-1,3-benzodiazol-2-amine Datos Aduaneros
- Código HS:29339990
- Datos Aduaneros:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1H-1,3-benzodiazol-2-amine PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
BAI LING WEI Technology Co., Ltd. | 287581-25G |
2-Aminobenzimidazole, 98% |
934-32-7 | 98% | 25G |
¥ 516 | 2022-04-26 | |
Key Organics Ltd | TS-01718-10MG |
1H-Benzimidazol-2-amine |
934-32-7 | >97% | 10mg |
£63.00 | 2025-02-09 | |
Enamine | EN300-18977-0.1g |
1H-1,3-benzodiazol-2-amine |
934-32-7 | 93% | 0.1g |
$19.0 | 2023-09-18 | |
Enamine | EN300-18977-2.5g |
1H-1,3-benzodiazol-2-amine |
934-32-7 | 93% | 2.5g |
$27.0 | 2023-09-18 | |
Enamine | EN300-18977-5.0g |
1H-1,3-benzodiazol-2-amine |
934-32-7 | 93% | 5g |
$29.0 | 2023-05-03 | |
Life Chemicals | F0266-1828-5g |
1H-1,3-benzodiazol-2-amine |
934-32-7 | 95%+ | 5g |
$60.0 | 2023-09-07 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A74500-500g |
2-Iminobenzimidazoline |
934-32-7 | 98% | 500g |
¥728.0 | 2023-09-08 | |
BAI LING WEI Technology Co., Ltd. | 287581-100G |
2-Aminobenzimidazole, 98% |
934-32-7 | 98% | 100G |
¥ 1439 | 2022-04-26 | |
Fluorochem | 064965-10g |
1H-Benzimidazol-2-amine |
934-32-7 | 97% | 10g |
£12.00 | 2022-03-01 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A104845-5g |
1H-1,3-benzodiazol-2-amine |
934-32-7 | 97% | 5g |
¥29.90 | 2023-09-04 |
1H-1,3-benzodiazol-2-amine Métodos de producción
Synthetic Routes 1
Condiciones de reacción
1.1 Reagents: Triethylamine Catalysts: Cobalt chloride (CoCl2) Solvents: Dimethyl sulfoxide ; 1 h, rt
1.2 Reagents: Cesium carbonate Catalysts: 1,10-Phenanthroline , Cobalt sulfate Solvents: Dimethyl sulfoxide ; 18 h, 120 °C
1.2 Reagents: Cesium carbonate Catalysts: 1,10-Phenanthroline , Cobalt sulfate Solvents: Dimethyl sulfoxide ; 18 h, 120 °C
Referencia
Synthetic Routes 2
Condiciones de reacción
1.1 Reagents: Sodium bicarbonate , Sodium carbonate , Sodium borohydride Catalysts: 2,2′-Spirobi[1,3,2-benzodithiastannole] Solvents: Tetrahydrofuran , Water
Referencia
- Reduction of Azides to Amines Mediated by Tin Bis(1,2-benzenedithiolate)Organic Letters, 2000, 2(3), 397-399,
Synthetic Routes 3
Synthetic Routes 4
Condiciones de reacción
1.1 Solvents: Water
Referencia
- PH-Dependent alternative ring closure of monoacyl 2-aminobenzamidoximes. A new 2-aminobenzimidazole synthesisJournal of Chemical Research, 1988, (7),,
Synthetic Routes 5
Condiciones de reacción
1.1 Solvents: Isopropanol ; 5 min, rt; 1 h, 60 °C; cooled
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 12 - 14
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 12 - 14
Referencia
- Efficient synthesis of 2-arylamino-2-imidazolines and 2-aminobenzimidazoles with aminoiminomethanesulfonic acid derivativesChinese Journal of Chemistry, 2011, 29(5), 1055-1058,
Synthetic Routes 6
Condiciones de reacción
1.1 Solvents: Methanol , Water ; 1 h, 50 °C
Referencia
- Cyanogen bromidee-EROS Encyclopedia of Reagents for Organic Synthesis, 2015, 1, 1-12,
Synthetic Routes 7
Synthetic Routes 8
Condiciones de reacción
1.1 Solvents: Acetonitrile , Water ; 23 °C
Referencia
- Preparation of substituted benzimidazoles as modulators of Ras signaling, United States, , ,
Synthetic Routes 9
Synthetic Routes 10
Condiciones de reacción
1.1 Reagents: Oxygen Catalysts: Palladium diacetate Solvents: Toluene ; 20 h, 1 atm, 75 °C; 75 °C → rt
1.2 Reagents: Hydrochloric acid ; rt; 6 h, reflux
1.3 Reagents: Sodium hydroxide Solvents: Water ; basified
1.2 Reagents: Hydrochloric acid ; rt; 6 h, reflux
1.3 Reagents: Sodium hydroxide Solvents: Water ; basified
Referencia
- Sustainable Synthesis of Diverse Privileged Heterocycles by Palladium-Catalyzed Aerobic Oxidative Isocyanide InsertionAngewandte Chemie, 2012, 51(52), 13058-13061,
Synthetic Routes 11
Condiciones de reacción
1.1 Reagents: Sodium acetate Catalysts: Copper sulfate Solvents: Dimethyl sulfoxide ; 1 h, rt
1.2 4 h, rt
1.3 Reagents: Potassium carbonate Catalysts: 1,10-Phenanthroline , Copper sulfate ; 18 h, 120 °C
1.2 4 h, rt
1.3 Reagents: Potassium carbonate Catalysts: 1,10-Phenanthroline , Copper sulfate ; 18 h, 120 °C
Referencia
- Copper-promoted one-pot approach: synthesis of benzimidazolesMolecules, 2020, 25(8),,
Synthetic Routes 12
Condiciones de reacción
1.1 Reagents: Cesium carbonate Solvents: Water ; 10 min, 50 °C
Referencia
- Method for synthesizing benzimidazole compounds by using benzamidine compound in water phase by microwave method, China, , ,
Synthetic Routes 13
Condiciones de reacción
1.1 Catalysts: Tetraethoxysilane (post-treated with Chlorosulfuric acid) Solvents: Ethanol ; 18 min, rt
Referencia
- Application of sulfonic acid fabricated cobalt ferrite nanoparticles as effective magnetic nanocatalyst for green and facile synthesis of benzimidazolesApplied Catalysis, 2021, 612,,
Synthetic Routes 14
Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Water ; 5 h, reflux
Referencia
- An improved synthesis, characterization and bioevalution of Schiff base containing benzimidazole moiety catalyzed by methane sulfonic acidPharma Chemica, 2017, 9(13), 137-140,
Synthetic Routes 15
Condiciones de reacción
1.1 Solvents: Ethanol , Water ; 1 h, 70 °C
1.2 Reagents: Ammonium hydroxide ; pH 7, rt
1.2 Reagents: Ammonium hydroxide ; pH 7, rt
Referencia
- Synthesis and antiparasitic activity of 1H-benzimidazole derivativesBioorganic & Medicinal Chemistry Letters, 2002, 12(16), 2221-2224,
Synthetic Routes 16
Condiciones de reacción
1.1 Reagents: p-Toluenesulfonic acid , N-Bromosuccinimide Solvents: Acetonitrile , Water ; rt; 5 min, rt
1.2 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) ; 20 min, rt
1.3 0.5 h, 50 °C
1.2 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) ; 20 min, rt
1.3 0.5 h, 50 °C
Referencia
- A new NBS/oxone promoted one pot cascade synthesis of 2-aminobenzimidazoles/2-aminobenzoxazoles: a facile approachNew Journal of Chemistry, 2016, 40(9), 8093-8099,
Synthetic Routes 17
Condiciones de reacción
1.1 Solvents: Water ; rt → 65 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 9, 65 °C; 65 °C → 15 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 9, 65 °C; 65 °C → 15 °C
Referencia
- Heteroaromatic compounds and their preparation and use in organic electronic devices and the devices, World Intellectual Property Organization, , ,
Synthetic Routes 18
Condiciones de reacción
1.1 Solvents: Methanol , Water ; rt; overnight, 60 °C; 60 °C → rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 8
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 8
Referencia
- Preparation of the benzimidazole compound and their application for the preventing and treating FAK-related diseases, China, , ,
Synthetic Routes 19
Condiciones de reacción
1.1 Catalysts: Cupric acetate Solvents: Tetrahydrofuran ; 3 h, rt
Referencia
- A Novel One-pot Protocol for the Cu-Catalyzed Synthesis of Nine 2-Aminobenzimidazole Derivatives from o-Phenylenediamine and TrichloroacetonitrileLetters in Organic Chemistry, 2019, 16(2), 99-103,
Synthetic Routes 20
Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Water
Referencia
- Process for the preparation of 2-aminobenzimidazole, European Patent Organization, , ,
1H-1,3-benzodiazol-2-amine Raw materials
- Tert-BUTYL ISOCYANIDE
- aminoformonitrile
- Formamide
- 1H-Benzimidazole,2-azido-
- Guanidine
- Carbendazim
- 2-Iodoaniline
- Aminoiminomethanesulfonic Acid
- Benzimidohydrazide
- Benzenecarboximidamide, 2-amino-N-(benzoyloxy)-
1H-1,3-benzodiazol-2-amine Preparation Products
1H-1,3-benzodiazol-2-amine Literatura relevante
-
Shah Imtiaz,Jahangir Ahmad war,Syqa Banoo,Sarfaraz khan RSC Adv. 2021 11 11083
-
Saradindu Debnath,Syaleena Parveen,Priyankar Pradhan,Ipsita Das,Tapas Das New J. Chem. 2022 46 10504
-
Junhua Liu,Min Lei,Lihong Hu Green Chem. 2012 14 840
-
Yunjie Zhao,Mohammad H. Pourgholami,David L. Morris,J. Grant Collins,Anthony I. Day Org. Biomol. Chem. 2010 8 3328
-
Alexander V. Astakhov,Andrey Yu. Chernenko,Vadim V. Kutyrev,Gleb S. Ranny,Mikhail E. Minyaev,Victor M. Chernyshev,Valentine P. Ananikov Inorg. Chem. Front. 2023 10 218
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